5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one
Description
5'-Bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one is a spirocyclic compound featuring a benzothiazole ring fused with an indole moiety via a spiro junction at position 2 of the benzothiazole and position 3 of the indole. The bromine substituent at position 5' enhances its electronic and steric properties, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
5-bromospiro[1H-indole-3,2'-3H-1,3-benzothiazole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-8-5-6-10-9(7-8)14(13(18)16-10)17-11-3-1-2-4-12(11)19-14/h1-7,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCHWKLJVSDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Bromination: The benzothiazole intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Spirocyclization: The brominated benzothiazole is reacted with an indole derivative under conditions that promote spirocyclization, such as the use of a strong base or a Lewis acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromine substituent using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions like reflux or the use of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: De-brominated products.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5’-bromo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5’-bromo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares key structural and molecular features of the target compound with related spirocyclic and heterocyclic derivatives:
Key Research Findings and Challenges
Structure-Activity Relationships (SAR): The spiro architecture enhances metabolic stability and bioavailability compared to planar analogs .
Contradictions and Limitations: While benzothiazoles (e.g., 5-bromo-3H-1,3-benzothiazol-2-one) show antimicrobial activity, their spiro counterparts may prioritize anticancer or neuroactive profiles due to structural complexity . Limited solubility of brominated spiro compounds in aqueous media poses formulation challenges .
Future Directions :
- Explore hybrid spiro-benzothiazole-isatin derivatives to merge anticancer and neuroactive properties.
- Optimize green synthesis protocols (e.g., solvent-free conditions) to improve sustainability .
Biological Activity
5'-Bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound belongs to the spiroindolinone class and incorporates a benzothiazole moiety, which is known for its significant biological properties. The molecular formula of this compound is and features a bromine substituent that may influence its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that spiroindolinones bearing benzothiazole moieties possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one (3u) | Candida albicans | 28 |
| 2'-((benzo[d]thiazol-2-ylthio)methyl)-5-chlorospiro[indolin-3,5'-thiazolo[4,3-b]oxadiazol]-2-one | Klebsiella pneumoniae | 30 |
These findings suggest that the brominated derivative may exhibit similar or enhanced antimicrobial properties compared to its analogs .
Anticancer Activity
The benzothiazole moiety has been linked to anticancer properties. Compounds derived from this structure have shown efficacy against various cancer cell lines. For example, benzothiazoles have been reported to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study investigating the anticancer potential of benzothiazole derivatives, it was found that certain substitutions on the benzothiazole ring significantly enhanced cytotoxicity against human cancer cell lines. The introduction of halogens (like bromine) increased the potency of the compounds against breast and colon cancer cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, spiroindolinones have been noted for their anti-inflammatory and analgesic properties. The presence of the benzothiazole ring contributes to these effects by modulating various biochemical pathways involved in inflammation and pain perception .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation of substituted indole-2,3-diones with 2-aminothiophenol in ethanol under reflux. Bromination is typically achieved by introducing bromine at the 5'-position of the indole ring during or after spirocyclization. Reaction conditions such as solvent polarity (ethanol vs. dichloromethane), temperature, and catalyst presence (e.g., acetic acid) significantly impact yield. For example, extended reflux durations (6–12 hours) improve cyclization efficiency but may increase side-product formation .
- Key Data :
| Condition | Yield Range | Reference |
|---|---|---|
| Ethanol, reflux, 8h | 65–75% | |
| Microwave, solvent-free | 80–90% |
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this spiro compound?
- Methodology : Use a combination of 1H/13C NMR to verify spiro connectivity and bromine substitution patterns. IR spectroscopy confirms the presence of carbonyl (C=O) and benzothiazole (C=N) groups. Single-crystal X-ray diffraction provides definitive proof of the spiro architecture and stereochemistry. For example, X-ray analysis of analogous spiro compounds revealed bond angles (~109.5°) consistent with tetrahedral spiro junctions .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of producing this compound compared to conventional methods?
- Methodology : Microwave irradiation reduces reaction times (e.g., from 8 hours to 20–30 minutes) by enhancing reaction kinetics through rapid dielectric heating. Solvent-free conditions minimize purification steps and waste generation. For instance, microwave-assisted cyclocondensation of isatin derivatives with 2-aminothiophenol achieved yields >85% without column chromatography .
- Considerations : Optimize microwave power (300–600 W) and irradiation intervals to prevent thermal decomposition of brominated intermediates.
Q. What computational approaches are used to predict the bioactivity and optimize the structure of spirooxindole derivatives?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) to identify binding affinities. For example, docking studies of benzothiazole derivatives revealed hydrogen bonding with active-site residues like Thr196 .
- Quantum Chemical Calculations : DFT-based analyses (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict reactivity and regioselectivity for bromination or nucleophilic substitutions .
Q. How do researchers address discrepancies in bioactivity data across different synthetic batches of the compound?
- Methodology :
- Purity Analysis : Use HPLC-MS to quantify impurities (e.g., dehalogenated byproducts) that may suppress bioactivity.
- Batch Comparison : Compare MIC (Minimum Inhibitory Concentration) values against fungal strains (e.g., Alternaria alternata) across batches. For example, batches with >95% purity showed MIC values of 2–4 µg/mL, while impure batches (>10% byproducts) had MIC >16 µg/mL .
- Crystallographic Validation : Ensure consistent spiro conformation across batches, as deviations in dihedral angles (>10°) can alter bioactivity .
Q. What mechanistic insights explain the role of the bromine substituent in modulating reactivity and bioactivity?
- Methodology : The 5'-bromo group enhances electrophilic aromatic substitution reactivity, enabling downstream functionalization (e.g., Suzuki coupling). Bromine’s electron-withdrawing effect also stabilizes the spiro transition state during cyclization. In bioactivity studies, bromine increases lipophilicity, improving membrane permeability in antimicrobial assays .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Conventional methods (65–75% yield) vs. microwave-assisted routes (80–90%) may arise from uneven heating in conventional reflux, leading to incomplete cyclization. Microwave irradiation ensures uniform energy distribution, reducing side reactions .
- Bioactivity Variability : Differences in antifungal activity (e.g., MIC values) between studies may stem from variations in microbial strain sensitivity or compound stereopurity. Standardize assays using ATCC strains and enantiomerically pure samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
